Cas no 1013027-31-0 (Napyradiomycin SR)

Napyradiomycin SR 化学的及び物理的性質
名前と識別子
-
- Napyradiomycin SR
- 2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3
-
- インチ: 1S/C25H26Cl2O5/c1-13-5-4-6-14-9-15-17(31-12-14)10-16-19(20(15)28)22(30)24(27)11-18(26)23(2,3)32-25(24,8-7-13)21(16)29/h6-7,10,18,28H,4-5,8-9,11-12H2,1-3H3/b13-7-,14-6-/t18-,24+,25+/m1/s1
- InChIKey: CGYXUANFCZTNCN-YWURJBTNSA-N
- ほほえんだ: Cl[C@@]12C(C3C(=C4CC5=CCCC(C)=CC[C@@]1(C(C=3C=C4OC5)=O)OC(C)(C)[C@@H](C2)Cl)O)=O |c:12|
計算された属性
- せいみつぶんしりょう: 476.1157293 g/mol
- どういたいしつりょう: 476.1157293 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 0
- 複雑さ: 910
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 477.4
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 72.8
Napyradiomycin SR 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N378715-10mg |
Napyradiomycin SR |
1013027-31-0 | 10mg |
$1642.00 | 2023-05-17 | ||
TRC | N378715-1mg |
Napyradiomycin SR |
1013027-31-0 | 1mg |
$207.00 | 2023-05-17 |
Napyradiomycin SR 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Napyradiomycin SRに関する追加情報
Napyradiomycin SR (CAS No. 1013027-31-0): A Promising Natural Product with Antimicrobial Potential
Napyradiomycin SR (CAS No. 1013027-31-0) is a structurally unique secondary metabolite belonging to the napyradiomycin family of natural products. This compound has garnered significant attention in recent years due to its remarkable antimicrobial properties and potential applications in drug discovery. As antibiotic resistance continues to emerge as a global health crisis, researchers are increasingly turning to natural products like Napyradiomycin SR as potential solutions.
Chemically, Napyradiomycin SR features a complex meroterpenoid structure with a distinctive naphthoquinone moiety. This molecular architecture contributes to its biological activity and makes it an interesting target for medicinal chemistry studies. The compound was first isolated from marine-derived Streptomyces bacteria, highlighting the importance of marine ecosystems as sources of novel bioactive compounds.
Recent studies have demonstrated that Napyradiomycin SR exhibits potent activity against several drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This finding is particularly relevant given the growing concern about antibiotic resistance and the urgent need for new antimicrobial agents. The compound's mechanism of action appears to involve inhibition of bacterial DNA replication, although the exact molecular targets are still under investigation.
Beyond its antimicrobial effects, preliminary research suggests that Napyradiomycin SR may have other pharmacological applications. Some studies indicate potential anti-inflammatory and immunomodulatory properties, opening possibilities for its use in treating chronic inflammatory conditions. However, these potential applications require further validation through clinical trials and additional preclinical studies.
The biosynthesis of Napyradiomycin SR has become an area of active research, with scientists working to understand and potentially manipulate its genetic pathways. Advances in synthetic biology may enable more efficient production of this compound, addressing current challenges related to low natural yields. Researchers are particularly interested in engineering microbial hosts for heterologous expression of the napyradiomycin gene cluster.
From a drug development perspective, Napyradiomycin SR presents both opportunities and challenges. While its complex structure offers multiple sites for chemical modification to improve pharmacological properties, this same complexity makes synthetic approaches difficult. Current research focuses on developing structure-activity relationships to guide the design of simpler analogs with retained bioactivity.
The market potential for Napyradiomycin SR and related compounds is significant, given the ongoing need for new antimicrobial agents. Pharmaceutical companies and academic researchers are actively investigating this compound class, with several patents filed in recent years covering various derivatives and formulations. The global antibiotics market is projected to grow substantially in the coming decade, creating opportunities for novel compounds like Napyradiomycin SR.
Quality control and characterization of Napyradiomycin SR typically involve advanced analytical techniques such as HPLC-MS and NMR spectroscopy. These methods ensure the purity and identity of the compound for research purposes. Standardized analytical protocols are essential for comparing results across different studies and facilitating drug development efforts.
Environmental considerations are also important when discussing Napyradiomycin SR. As a natural product derived from marine bacteria, its production and use raise questions about sustainable sourcing. Researchers are exploring ways to minimize environmental impact while maintaining access to this potentially valuable compound, including through fermentation technologies and synthetic biology approaches.
Future directions for Napyradiomycin SR research include detailed mechanistic studies to fully elucidate its mode of action, optimization of its pharmacokinetic properties, and evaluation of potential synergies with existing antibiotics. The compound's unique structure also makes it an interesting candidate for chemical biology studies aimed at discovering new biological targets.
For researchers working with Napyradiomycin SR, proper storage conditions are crucial to maintain stability. The compound should typically be stored at -20°C in the dark, preferably under inert atmosphere. Handling procedures should follow standard laboratory safety protocols, although Napyradiomycin SR is not classified as highly hazardous under current regulations.
The discovery and development of Napyradiomycin SR exemplify the continuing importance of natural products in modern drug discovery. As technological advances enable more efficient exploration of nature's chemical diversity, compounds like Napyradiomycin SR are likely to play an increasingly important role in addressing unmet medical needs, particularly in the field of infectious diseases.
1013027-31-0 (Napyradiomycin SR) 関連製品
- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)
- 1256834-84-0(2-Bromo-6-(pyrrolidin-2-YL)pyridine)
- 33297-99-3(6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
- 1803584-93-1(N-(3-phenoxypropyl)oxan-4-amine hydrochloride)
- 1319128-85-2(4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine)
- 1188263-66-2(1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1))
- 1172546-14-3(3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine)
- 172483-74-8(4-(3-Bromopropyl)iodobenzene)
- 61430-04-4(h-ala-ala-pro-oh)
- 1155575-85-1(N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine)



